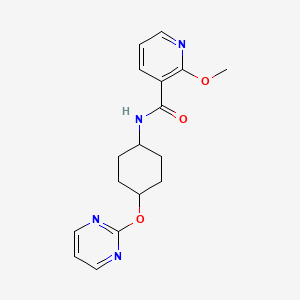

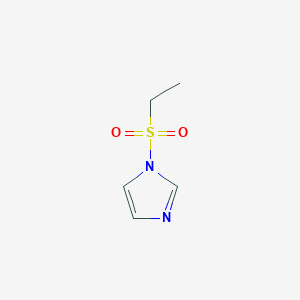

1-(Ethanesulfonyl)imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Ethanesulfonyl)imidazole (ESI) is a chemical compound that plays a significant role in various fields of scientific research and industry. It has a CAS Number of 1820619-18-8 and a molecular weight of 160.2 .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a five-membered aromatic heterocycle widely present in important biological building blocks . Its synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

1-(Ethanesulfonyl)imidazole has a molecular formula of C5H8N2O2S and a molecular weight of 160.19. More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources.科学的研究の応用

Transition-Metal-Based Zeolite Imidazolate Frameworks (ZIFs)

Transition-metal-based zeolite imidazolate frameworks (ZIFs), incorporating imidazolate linkers, have shown promise in various applications due to their fascinating properties. The synthesis of ZIF materials and their incorporation into one-dimensional fibrous materials via electrospinning (ES) opens new directions in research for their use in diverse applications. This review highlights the advancements in the synthesis and applications of ZIF materials (Sankar et al., 2019).

Antimicrobial Activities of Imidazole

Imidazole compounds, including 1-(Ethanesulfonyl)imidazole derivatives, are used in the pharmaceutical industry for manufacturing anti-fungal drugs such as ketoconazole and clotrimazole. These compounds also find applications in the pesticide industry. A literature review emphasized the potential of imidazole as an active drug for microbial resistance, suggesting the synthesis of more imidazole derivatives to inhibit the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Derivatives of imidazo[2,1-b]thiazole, which include structures similar to 1-(Ethanesulfonyl)imidazole, have been investigated for their diverse pharmacological activities. This review discusses the pharmacological activities of imidazo[2,1-b]thiazole derivatives and their potential as new molecules with therapeutic applications (Shareef et al., 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine scaffolds, similar to 1-(Ethanesulfonyl)imidazole derivatives, have been explored for their therapeutic applications in medicine, including anticancer activities. This review provides insights into the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine compounds, highlighting their potential as novel therapeutic agents (Garrido et al., 2021).

Corrosion Inhibition by Imidazoline and Derivatives

Imidazoline and its derivatives, related to imidazole compounds, are recognized for their effectiveness as corrosion inhibitors. This review compiles information on imidazoline and imidazoline derivatives, including their chemical structures, properties, synthesis, and performance as corrosion inhibitors. The review underscores their utility in the petroleum industry and discusses potential enhancements through chemical structure modification (Sriplai & Sombatmankhong, 2023).

作用機序

Target of Action

1-(Ethanesulfonyl)imidazole is a small molecule with a molecular weight of 160.2 Imidazole, a core structure in 1-(ethanesulfonyl)imidazole, is known to interact with various proteins such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These proteins play crucial roles in various biological processes.

Mode of Action

For instance, they can act as inhibitors for cytochrome P450-dependent enzymes, such as lanosterol 14-α-demethylase . This interaction disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

For example, they can disrupt the biosynthesis of ergosterol, which is crucial for the integrity and function of fungal cell membranes .

Result of Action

Based on the known actions of imidazoles, it can be inferred that 1-(ethanesulfonyl)imidazole may disrupt the function of certain proteins and biochemical pathways, potentially leading to various cellular effects .

Action Environment

The action, efficacy, and stability of 1-(Ethanesulfonyl)imidazole can be influenced by various environmental factors. For instance, the lipophilicity of imidazole and imidazolium salts, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule, has been found to significantly affect their antibacterial activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

将来の方向性

特性

IUPAC Name |

1-ethylsulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-2-10(8,9)7-4-3-6-5-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCZPXKLPWHWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)